4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, fused to a benzonitrile group. The oxazolidinone ring is known for its presence in various biologically active compounds, making this compound a compound of interest in scientific research .
Preparation Methods
The synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-cyanobenzaldehyde with ethylene glycol in the presence of a catalyst to form the intermediate 4-(2-hydroxyethyl)benzonitrile. This intermediate is then cyclized using phosgene or a phosgene equivalent to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzylamine.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, sodium borohydride for mild reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile and its derivatives often involves the inhibition of bacterial protein synthesis. The oxazolidinone ring interacts with the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Comparison with Similar Compounds
4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile can be compared with other oxazolidinone derivatives such as:
Linezolid: A well-known oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects compared to linezolid.
The uniqueness of this compound lies in its specific structure, which allows for the synthesis of a wide range of derivatives with potential biological activities .
Properties
IUPAC Name |
4-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-8-1-3-9(4-2-8)12-5-6-14-10(12)13/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGQVHPYVQQIIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.